2-(2-methoxyphenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenoxy group and an oxazolylmethyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide typically involves multiple steps. One common method starts with the preparation of 2-methoxyphenol, which is then reacted with chloroacetic acid to form 2-(2-methoxyphenoxy)acetic acid. This intermediate is then coupled with 5-methyl-1,2-oxazole-4-carboxaldehyde under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic derivatives, while reduction of the oxazole ring can produce various reduced forms of the compound.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The methoxyphenoxy group may interact with hydrophobic pockets in proteins, while the oxazolylmethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-ethoxyphenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide
- 2-(2-methoxyphenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]propionamide
Uniqueness
2-(2-methoxyphenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-10-11(8-16-20-10)7-15-14(17)9-19-13-6-4-3-5-12(13)18-2/h3-6,8H,7,9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTSRRGWKRRPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)COC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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